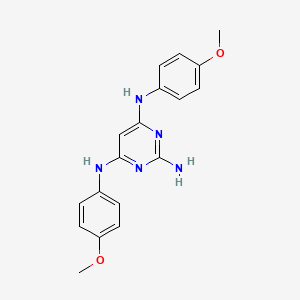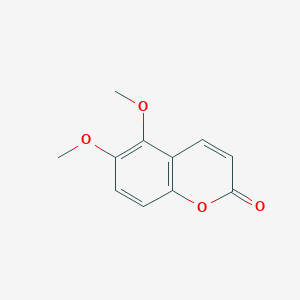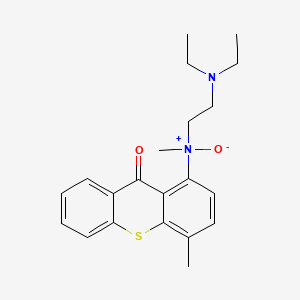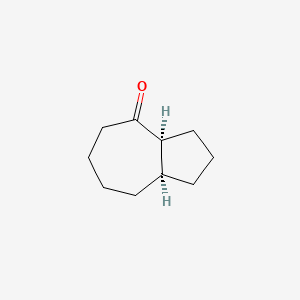
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one is a bicyclic organic compound that belongs to the class of azulenones This compound is characterized by its unique structure, which includes a fused ring system with both cycloheptane and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and a suitable dienophile in a Diels-Alder reaction, followed by hydrogenation to yield the desired azulenone structure. The reaction conditions often require the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the carbonyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced azulenone derivatives.
Substitution: Formation of substituted azulenone derivatives.
Scientific Research Applications
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(3S,3aS,8aR)-6,8a-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulene: Similar structure but with additional methyl and prop-1-en-2-yl groups.
(3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one: Contains dihydroxy and propan-2-ylidene groups.
Uniqueness
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one is unique due to its specific stereochemistry and the presence of a carbonyl group within the azulenone structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
5365-37-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(3aS,8aR)-2,3,3a,5,6,7,8,8a-octahydro-1H-azulen-4-one |
InChI |
InChI=1S/C10H16O/c11-10-7-2-1-4-8-5-3-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1 |
InChI Key |
LRWIWGKEXZQIPK-BDAKNGLRSA-N |
Isomeric SMILES |
C1CCC(=O)[C@H]2CCC[C@H]2C1 |
Canonical SMILES |
C1CCC(=O)C2CCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)

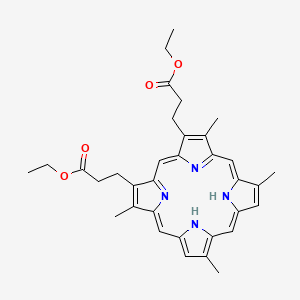
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)

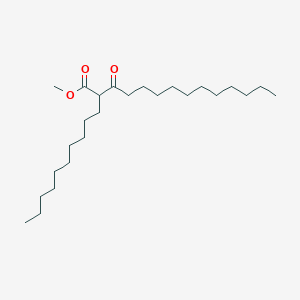
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

